molecular formula C10H7ClN2O3 B12918046 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid CAS No. 49546-83-0

2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Cat. No.: B12918046
CAS No.: 49546-83-0
M. Wt: 238.63 g/mol
InChI Key: UFZSEPOAWMGPHM-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety and a chloroacetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the reaction of phthalazinone derivatives with chloroacetic acid. One common method includes the following steps :

    Starting Material: The synthesis begins with phthalazinone, which is reacted with chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phthalazinone moiety.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and hydrazones .

Scientific Research Applications

2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The phthalazinone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to the presence of the chloro group, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. This structural feature also contributes to its distinct chemical and biological properties .

Properties

CAS No.

49546-83-0

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-chloro-2-(4-oxo-3H-phthalazin-1-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O3/c11-7(10(15)16)8-5-3-1-2-4-6(5)9(14)13-12-8/h1-4,7H,(H,13,14)(H,15,16)

InChI Key

UFZSEPOAWMGPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(C(=O)O)Cl

Origin of Product

United States

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